2-(((4-Chloroanilino)carbonyl)amino)acetamide
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Overview
Description
2-(((4-Chloroanilino)carbonyl)amino)acetamide is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.652 g/mol . This compound is known for its unique structure, which includes a chloroaniline group and an acetamide group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chloroanilino)carbonyl)amino)acetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride, followed by the addition of ammonia or an amine . The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield . The purification process may include recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chloroanilino)carbonyl)amino)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-(((4-Chloroanilino)carbonyl)amino)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(((4-Chloroanilino)carbonyl)amino)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(((4-Chloroanilino)carbonyl)amino)acetamide include:
- 2-(((3,4-Dichloroanilino)carbonyl)amino)acetamide
- 2-(((4-Amino-3-methylphenyl)carbonyl)amino)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique chloroaniline group, which imparts specific chemical properties and reactivity . This makes it particularly useful in certain types of chemical reactions and applications .
Properties
CAS No. |
303092-16-2 |
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Molecular Formula |
C9H10ClN3O2 |
Molecular Weight |
227.65 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]acetamide |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-1-3-7(4-2-6)13-9(15)12-5-8(11)14/h1-4H,5H2,(H2,11,14)(H2,12,13,15) |
InChI Key |
SBUMGSDTWKOTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(=O)N)Cl |
Origin of Product |
United States |
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